5-(Benzyloxy)-2-chloropyrimidine
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Overview
Description
5-(Benzyloxy)-2-chloropyrimidine: is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine This compound is characterized by a pyrimidine ring substituted with a benzyloxy group at the 5-position and a chlorine atom at the 2-position
Mechanism of Action
Target of Action
It’s known that this compound is often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The success of these reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 5-(Benzyloxy)-2-chloropyrimidine likely interacts with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which the compound is used. In the context of Suzuki–Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound is often used, depends on a combination of exceptionally mild and functional group tolerant reaction conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chloropyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Benzyloxy Substitution: The benzyloxy group is introduced via a nucleophilic substitution reaction. This can be done by reacting the chlorinated pyrimidine with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzaldehyde derivatives or reduction to form benzyl derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substituted Pyrimidines: Formed by nucleophilic substitution.
Benzaldehyde Derivatives: Formed by oxidation of the benzyloxy group.
Biaryl Compounds: Formed by coupling reactions.
Scientific Research Applications
Chemistry
In organic synthesis, 5-(Benzyloxy)-2-chloropyrimidine is used as an intermediate for the preparation of more complex molecules. Its ability to undergo various substitution and coupling reactions makes it a versatile building block.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry
In the agrochemical industry, derivatives of this compound can be used in the synthesis of herbicides and pesticides. Additionally, it may find applications in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-(Methoxy)-2-chloropyrimidine: Similar structure but with a methoxy group instead of a benzyloxy group.
5-(Benzyloxy)-2-fluoropyrimidine: Similar structure but with a fluorine atom instead of chlorine.
5-(Benzyloxy)-4-chloropyrimidine: Chlorine atom at the 4-position instead of the 2-position.
Uniqueness
5-(Benzyloxy)-2-chloropyrimidine is unique due to the specific positioning of the benzyloxy and chlorine groups, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for the exploration of distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-chloro-5-phenylmethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-11-13-6-10(7-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCCSJLRSSDCLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(N=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659431 |
Source
|
Record name | 5-(Benzyloxy)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138274-14-3 |
Source
|
Record name | 5-(Benzyloxy)-2-chloropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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